molecular formula C12H18O13 B13852827 Sucrose 6,6'Dicarboxylic Acid

Sucrose 6,6'Dicarboxylic Acid

Cat. No.: B13852827
M. Wt: 370.26 g/mol
InChI Key: GSNZTHDJQODXMS-RGFCWKAWSA-N
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Description

Historical Context of Carbohydrate Derivatization for Industrial Applications

The use of carbohydrates as raw materials for the chemical industry has a long history, with initial efforts focusing on converting starch and sugars into fuels and solvents. illinois.eduacademie-sciences.fr As early as the 1940s, research was underway to improve the conversion of starch to glucose for ethanol (B145695) production. illinois.edu This historical precedent of modifying carbohydrates for industrial purposes has laid the groundwork for the more complex and targeted derivatization seen today. The focus has since expanded to creating new polymers and other high-value chemicals from these renewable feedstocks. illinois.eduscribd.com The inherent instability of sucrose (B13894) under certain thermal and pH conditions presented challenges, which has spurred intensive research into direct transformation methods, often in aqueous solutions. researchgate.net

Significance of Bio-based Building Blocks in Sustainable Chemistry Initiatives

The increasing concerns over environmental pollution and the depletion of fossil fuels have intensified the search for sustainable alternatives. nih.govlcpo.fr Bio-based building blocks, derived from renewable resources like biomass, are central to this transition. lcpo.frrsc.orgtopdutch.com These compounds offer a pathway to produce polymers, chemicals, and materials with a reduced environmental footprint. lcpo.frrsc.org The goal is to create a bio-based economy where renewable raw materials replace petroleum in the chemical industry, a sector responsible for a significant portion of global CO2 emissions. topdutch.comchemistryworld.com

Overview of Dicarboxylic Acid Platforms Derived from Renewable Resources

Dicarboxylic acids are a versatile class of chemical intermediates used in the production of polymers like polyesters and polyamides, as well as lubricants and adhesives. nih.govlongdom.org Traditionally produced from petrochemicals, there is a strong push towards biotechnological production from renewable sources such as plant oils and glucose. nih.govfraunhofer.delbl.gov Various microbial fermentation and enzymatic processes are being developed to convert fatty acids and other bio-based feedstocks into dicarboxylic acids of varying chain lengths. nih.govfraunhofer.degoogle.com These bio-based dicarboxylic acids are crucial for manufacturing a wide range of products, including nylons, cosmetics, and even fuel additives. lbl.gov

Research Trajectory and Emerging Importance of Sucrose 6,6'-Dicarboxylic Acid Analogues

Sucrose 6,6'-Dicarboxylic Acid is a specific dicarboxylic acid derived from sucrose through the selective oxidation of the primary hydroxyl groups at the 6 and 6' positions. This transformation imparts new chemical properties to the sucrose backbone, making it a valuable monomer for the synthesis of biodegradable polymers such as polyesters and polyamides. The resulting materials can have tunable mechanical properties.

The synthesis of Sucrose 6,6'-Dicarboxylic Acid requires precise control to ensure the selective oxidation of the desired hydroxyl groups, often employing ruthenium-based catalysts or potassium permanganate (B83412) under controlled pH conditions. The stereochemistry of the molecule is critical, as the incorrect positioning of the carboxyl groups can lead to inactive isomers.

Analogues of Sucrose 6,6'-Dicarboxylic Acid, such as those with different chain lengths or additional functional groups, are also being explored. For instance, Sucrose 6,1',6'-Tricarboxylic Acid is another derivative with three carboxyl groups, which further enhances its reactivity and potential applications. smolecule.com Research is ongoing to develop more efficient and cost-effective synthesis methods to facilitate the industrial-scale production of these sucrose-based dicarboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5S)-5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5+,6-,7-,8-,11+,12-/m0/s1

InChI Key

GSNZTHDJQODXMS-RGFCWKAWSA-N

Isomeric SMILES

C([C@@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Sucrose 6,6 Dicarboxylic Acid Analogues

Regioselective Oxidation Strategies for Sucrose (B13894) Carboxylation

The primary challenge in synthesizing Sucrose 6,6'-dicarboxylic acid lies in the regioselective oxidation of the two primary hydroxyl groups at the C6 and C6' positions of the sucrose molecule, without affecting the other six secondary hydroxyl groups or cleaving the glycosidic bond. d-nb.info

Catalytic Oxidation Approaches (e.g., Pt/air-oxidation)

The direct oxidation of sucrose using air or oxygen in the presence of a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), is a prominent method for producing carboxylated sucrose derivatives. mdpi.com The reaction's selectivity is highly dependent on the conditions. While oxidation at lower temperatures (e.g., 35 °C) tends to yield a mixture of monocarboxylic acids (saccharonic acids), increasing the temperature to a range of 80–100 °C and using a larger amount of the platinum catalyst favors the formation of the desired Sucrose 6,6'-dicarboxylic acid. mdpi.com

This process involves the catalytic activation of molecular oxygen by the platinum surface, which then selectively oxidizes the sterically accessible primary hydroxyl groups of sucrose to carboxylic acids. However, allowing the reaction to proceed for extended periods or under harsh conditions can lead to further oxidation and the formation of sucrose-tricarboxylate. mdpi.com

Table 1: Influence of Reaction Conditions on Pt/C Catalyzed Sucrose Oxidation

TemperatureCatalyst AmountPrimary Product(s)Reference
35 °C0.5% Pt/C6g-, 6f-, and 1f-saccharonic acids mdpi.com
80-100 °CHighSucrose 6,6'-dicarboxylic acid mdpi.com
ProlongedHighSucrose-tricarboxylate mdpi.com

This table is generated based on findings reported in scientific literature.

Electrochemical Oxidation Techniques

Electrochemical methods offer an alternative route for sucrose oxidation, potentially providing greater control over the reaction through the precise management of electrode potential. rroij.com Various electrode materials have been investigated for their activity in sucrose oxidation, with gold (Au) and platinum (Pt) showing the most promising reactivity in alkaline media, which is used to prevent the acid-catalyzed hydrolysis of sucrose. mdpi.comvito.be

Direct electrochemical oxidation of sucrose on a gold plate electrode can convert the sugar into a range of products, including monocarboxylic acids. vito.be However, achieving high selectivity for the 6,6'-dicarboxylic acid remains a significant challenge. Mediated electrochemical oxidation, using catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has been shown to be effective for the exhaustive oxidation of sucrose's primary alcohols. mdpi.com When electrolysis is carried out for an extended period, consuming a significant amount of charge (e.g., 19.7 F/mol), the main product isolated is the sucrose-tricarboxylic acid, in yields around 39%. mdpi.com While not specific to the dicarboxylic acid, this demonstrates the principle of using electrochemical mediators to drive the oxidation of sucrose's primary hydroxyls. mdpi.comresearchgate.net The kinetics of sucrose electro-oxidation on Pt-based catalysts have been found to be slower than that of glucose. researchgate.net

Oxidative Cleavage Methods from Precursors (e.g., gallic acid to 2-pyrone-4,6-dicarboxylic acid)

An alternative strategy involves the synthesis of structural analogues of sucrose-dicarboxylic acids from different renewable precursors. A notable example is the production of 2-pyrone-4,6-dicarboxylic acid (PDC), a compound of high interest for bio-based polyesters, from the oxidative cleavage of gallic acid. nih.govgoogle.com Gallic acid is an abundant phenolic compound that can be isolated from tree bark and other plant tannins. nih.gov

A direct chemical synthesis has been developed that uses a mixture of acetic acid and sodium perborate (B1237305) to oxidatively cleave the aromatic ring of gallic acid. nih.govwur.nl The proposed reaction mechanism proceeds through the formation of an ortho-quinone, which then undergoes a Baeyer-Villiger-type oxidation and subsequent rearrangement to form the pyrone ring. wur.nl By optimizing reaction conditions such as temperature, the selectivity can be shifted towards either PDC or another valuable product, trans-aconitic acid. nih.govrsc.org For instance, increasing the temperature to 70 °C favors the formation of PDC. nih.gov This method provides a non-fermentative, chemical route to a key dicarboxylic acid monomer from an underutilized renewable feedstock. nih.gov

Table 2: Effect of Temperature on Oxidative Cleavage of Gallic Acid

Temperature (°C)Yield of 2-pyrone-4,6-dicarboxylic acid (%)Yield of trans-aconitic acid (%)Reference
25632 nih.govrsc.org
7014- nih.govrsc.org
100-1 nih.gov

This table is generated based on findings reported in scientific literature. Dashes indicate data not specified in the source for that condition.

Role of Continuous Electrodialytic Removal in Enhancing Yields

A significant advancement in the synthesis of Sucrose 6,6'-dicarboxylic acid has been the integration of the catalytic oxidation process with a separation technique. mdpi.com A preparatively useful procedure involves combining the Pt/air-oxidation with the continuous electrodialytic removal of the dicarboxylic acid product from the reaction mixture as it is formed. mdpi.commdpi.com

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. Enzymes and microbial systems are being explored for the production of dicarboxylic acids from renewable sources.

Microbial Conversion Pathways (e.g., from lignin (B12514952) degradation intermediates)

Biological funneling, where complex mixtures of substrates are converted into a single product by a microorganism, is a powerful strategy for valorizing feedstocks like lignin. vito.be Lignin, a major component of biomass, is a rich source of aromatic compounds that can be microbially converted to dicarboxylic acids. researchgate.net

Engineered strains of bacteria, such as Pseudomonas putida and Corynebacterium glutamicum, have been developed to produce 2-pyrone-4,6-dicarboxylic acid (PDC). vito.beresearchgate.net These microbes can take up lignin-derived aromatic monomers, like p-coumaric acid and ferulic acid, and channel them through metabolic pathways. vito.be The biosynthesis is often established by introducing genes for specific enzymes, such as those from the ligABC operon, and deleting genes for competing pathways (e.g., pcaGH) to force the accumulation of a key precursor, protocatechuic acid, which is then converted to PDC. vito.be Through fed-batch fermentation, engineered P. putida has achieved PDC titers as high as 22.7 g/L. vito.be Similarly, Rhodococcus jostii has been metabolically engineered to convert lignin breakdown products into aromatic dicarboxylic acids. frontiersin.org

Table 3: Examples of Microbial Production of 2-pyrone-4,6-dicarboxylic acid (PDC)

MicroorganismFeedstockKey Genetic ModificationsProduct TiterReference
Pseudomonas putidaLignin-derived monomersIntroduction of ligABC genes, deletion of pcaGH genes22.7 g/L vito.be
Corynebacterium glutamicumLignin derivativesOverexpression of 17 genes, pathway engineering15.01 g/L researchgate.net
Rhodococcus jostii RHA1Lignin breakdown productsInsertion of genes for protocatechuate dioxygenases- frontiersin.org

This table is generated based on findings reported in scientific literature. Dash indicates data not specified in the source.

Enzymatic and Biocatalytic Synthesis Routes

Direct enzymatic synthesis of Sucrose 6,6'-dicarboxylic acid is an area of active research, leveraging the high regioselectivity of enzymes. While direct synthesis of the 6,6'-dicarboxy derivative is not yet fully established, related biocatalytic oxidations highlight the potential of this approach.

Laccase-mediator systems (LMS) have shown effectiveness in the regioselective oxidation of primary hydroxyl groups in various sugar derivatives to the corresponding carboxylic acids. mdpi.com A laccase from Trametes pubescens, in combination with a mediator like TEMPO, can selectively oxidize the primary hydroxyls of glucosides to glucuronic acids. mdpi.com This method is noted for operating under very mild conditions. Given that sucrose possesses two primary hydroxyl groups at the 6 and 6' positions, this enzymatic system represents a promising pathway for its selective di-oxidation. The steric hindrance of the TEMPO molecule generally favors the oxidation of the less-hindered primary hydroxyls over the secondary ones. researchgate.net

Furthermore, copper radical oxidases (CROs), such as certain aryl alcohol oxidases, have been shown to oxidize the terminal primary hydroxyl groups of oligosaccharides like raffinose, suggesting their potential for modifying sucrose in a similar manner. d-nb.info These enzymatic strategies offer a green alternative to chemical methods, avoiding harsh reaction conditions and potentially leading to higher selectivity and fewer byproducts.

Enzyme-mediated Regioselective Functionalization of Sucrose Hydroxyls

The complexity of the sucrose molecule, with its multiple hydroxyl groups of similar reactivity, presents a significant challenge for selective chemical modification. core.ac.uk Enzymes, with their inherent specificity, offer a powerful tool to achieve regioselective functionalization, targeting specific hydroxyl groups. acs.org

Enzymatic approaches can be employed to selectively introduce carboxyl groups to sucrose. smolecule.com For instance, lipases have been utilized in the acylation of sucrose, showing a preference for certain hydroxyl positions. nih.gov Studies using subtilisins (B1170691) like BPN' and Carlsberg have demonstrated preferential acylation at the 1'-hydroxyl group of sucrose, with some activity also observed at the 6-hydroxyl position. nih.gov The regioselectivity of these enzymatic reactions can be influenced by factors such as the choice of organic solvent and the chain length of the acyl donor. nih.gov More hydrophobic solvents and longer acyl chains tend to decrease the preference for the 1'-position and enhance acylation at the 6-position. nih.gov

Furthermore, fructosyltransferases have been investigated for the synthesis of sucrose derivatives. A method involving the enzymatic production of glucose-6-acetate followed by its conversion to sucrose-6-acetate using a fructosyltransferase has been described as a key step in the synthesis of the artificial sweetener sucralose (B1001). nih.govnih.gov This enzymatic protection of the 6-hydroxyl group highlights the potential for biocatalysis in directing reactions to specific sites on the sucrose molecule. nih.gov While these examples focus on esterification, similar principles of enzymatic regioselectivity could be applied to the targeted oxidation of the 6 and 6'-hydroxyl groups to carboxylic acids.

Optimization of Fermentation Processes for Bio-production

Fermentation offers a promising avenue for the production of dicarboxylic acids from renewable feedstocks. mdpi.comgoogle.com While direct fermentative production of sucrose 6,6'-dicarboxylic acid is not yet established, extensive research into the microbial production of other dicarboxylic acids, such as succinic acid and long-chain dicarboxylic acids, provides valuable insights into the optimization of such processes. mdpi.comeuropa.eu

Key parameters for optimizing fermentation processes include the selection and engineering of microbial strains, composition of the fermentation medium, and control of physical parameters like pH, temperature, and aeration. mdpi.com For instance, in the production of succinic acid, various microorganisms, including Mannheimia succiniciproducens, Actinobacillus succinogenes, and engineered strains of Saccharomyces cerevisiae, have been utilized. mdpi.comencyclopedia.pub

Process optimization strategies often involve:

Fed-batch cultivation: Adding a sugar solution, such as sucrose or glucose, during the fermentation can significantly increase the product yield. google.comresearchgate.net For example, in the production of 1,11-dicarboxylic acid by Candida tropicalis, sucrose-added fed-batch culture increased the acid production by up to 25%. researchgate.net

pH control: Maintaining an optimal pH is crucial for cell growth and product formation. google.comnih.gov

Dissolved oxygen levels: For aerobic or microaerobic processes, controlling the dissolved oxygen concentration is critical. google.com

Nutrient supplementation: The addition of specific nutrients, such as nitrogen sources, inorganic salts, and vitamins, can enhance microbial growth and productivity. google.com

The table below summarizes key findings from fermentation optimization studies for various dicarboxylic acids, which could inform future work on sucrose 6,6'-dicarboxylic acid.

MicroorganismDicarboxylic AcidFeedstockKey Optimization ParametersReported Titer/Yield
Candida tropicalis1,11-dicarboxylic acidAlkanes, SucroseSucrose-added fed-batch108.1 g/L
Actinobacillus succinogenesSuccinic AcidGlucoseBatch anaerobic fermentation67.2 g/L
Mannheimia succiniciproducensSuccinic AcidGlycerol, SucroseFermentation with high-inoculum, dual fed-batch134.25 g/L
Engineered E. coliTrans-2-decenoic acidDecanoic AcidSubstrate flow, inducer concentration, MnCl₂ concentration1.982 g/L

These examples demonstrate that with careful optimization of fermentation conditions and strain selection, high titers of dicarboxylic acids can be achieved.

Multi-step Chemical Synthesis Procedures

Chemical synthesis of sucrose 6,6'-dicarboxylic acid typically involves the selective oxidation of the primary hydroxyl groups at the 6 and 6' positions. This requires a carefully controlled process to prevent unwanted side reactions.

Protection-Deprotection Strategies for Selective Carboxylation

Given the presence of eight hydroxyl groups on the sucrose molecule, achieving selective carboxylation at the 6 and 6' positions necessitates the use of protecting groups. core.ac.uk This strategy involves temporarily blocking the more reactive hydroxyl groups, allowing for the desired modification at the unprotected sites, followed by the removal of the protecting groups.

A common approach in sucrochemistry is the use of bulky protecting groups, such as trityl chloride, which preferentially react with the less sterically hindered primary hydroxyl groups. sciencesnail.com However, for the synthesis of sucrose 6,6'-dicarboxylic acid, the goal is to leave these very positions available for oxidation. Therefore, a more nuanced strategy is required.

One potential route involves the selective protection of the secondary hydroxyl groups and the 1'-primary hydroxyl group, leaving the 6 and 6' hydroxyls free for oxidation. Alternatively, a method analogous to the synthesis of sucralose could be adapted. In one such synthesis, the 6-hydroxyl group is selectively protected as an acetate (B1210297). sciencesnail.com A biological method for this specific protection step has also been developed, utilizing fermentation to produce glucose-6-acetate, which is then enzymatically converted to sucrose-6-acetate. nih.gov This intermediate could then be subjected to chlorination at the desired positions, followed by oxidation and deprotection. nih.gov

The organotin method is another strategy for selectively activating the 6-hydroxyl group for esterification, which could potentially be adapted for selective oxidation. google.com This method involves reacting sucrose with an organotin compound, such as dibutyltin (B87310) oxide, to form a stannylene acetal, which then directs acylation to the 6-position. google.com

Investigation of Reaction Intermediates and By-products

The oxidation of sucrose is a complex process that can lead to the formation of various intermediates and by-products. ccsenet.orgresearchgate.net The identification and characterization of these species are crucial for understanding the reaction mechanism and optimizing the synthesis of the desired dicarboxylic acid.

During the oxidation of sucrose, over-oxidation can occur, leading to the cleavage of the glycosidic bond or the formation of other oxidized species. vulcanchem.com For example, the oxidation of sugars can yield formic acid as a by-product. mdpi.com In the context of producing dialdehyde (B1249045) sucrose through periodate (B1199274) oxidation, purification by ion exchange chromatography was shown to effectively remove ionic by-products like formic acid. mdpi.com

Spectroscopic and chromatographic techniques are essential for analyzing the reaction mixture. Methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the desired product as well as any intermediates and by-products. ccsenet.orgmdpi.com For instance, a spectrophotometric method based on the reaction of oxidized sugar by-products with 2-thiobarbituric acid has been developed for the analysis of sucrose and its degradation products. ccsenet.orgresearchgate.net

The stereochemistry of the final product is also a critical consideration, as improper positioning of the carboxyl groups can result in inactive isomers, such as sucrose 6,1'-dicarboxylic acid. vulcanchem.com

Process Intensification and Scalability Studies

For the industrial production of sucrose 6,6'-dicarboxylic acid, the development of scalable and intensified processes is essential. vulcanchem.com Process intensification aims to improve the efficiency, safety, and sustainability of chemical processes by, for example, reducing equipment size, energy consumption, and waste generation. researchgate.net

For biocatalytic processes, the use of immobilized enzymes is a key strategy for process intensification. researchgate.net Immobilization allows for easier separation of the catalyst from the reaction mixture, enhances enzyme stability, and enables continuous operation. researchgate.net

In the context of fermentation, scaling up from laboratory-scale flasks to larger bioreactors requires careful consideration of factors such as agitation speed, aeration, and heat transfer to ensure consistent product yields. jmb.or.kr Studies on the scale-up of succinic acid production have shown that it is possible to move to larger fermentors without significant loss of productivity. jmb.or.kr

Novel Synthetic Approaches for Enhanced Atom Economy and Green Principles

The development of synthetic methods that adhere to the principles of green chemistry is a major focus of modern chemical research. essentialchemicalindustry.orgchalmers.se This includes maximizing atom economy, using renewable feedstocks, employing safer solvents, and designing energy-efficient processes. essentialchemicalindustry.org

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. stanford.edursc.org Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. rsc.org

For the synthesis of dicarboxylic acids, novel approaches are being explored to improve their green credentials. For example, a one-pot method for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed that proceeds under mild conditions and exhibits high atom economy. oist.jp

In the context of sucrose chemistry, the use of sucrose as a renewable feedstock is inherently advantageous. researchgate.net Research is ongoing to develop more direct and efficient routes to sucrose derivatives that avoid the lengthy protection-deprotection sequences often required in carbohydrate chemistry. researchgate.net The direct oxidative cleavage of renewable resources like gallic acid and tannic acid to produce 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid, both of interest for biodegradable polyesters, showcases the potential for innovative, green synthetic pathways. rsc.org

The table below highlights some green chemistry principles and their application in the synthesis of dicarboxylic acids.

Green Chemistry PrincipleApplication in Dicarboxylic Acid Synthesis
Atom Economy Development of one-pot reactions and cycloaddition strategies that maximize the incorporation of starting materials into the final product. stanford.eduoist.jp
Use of Renewable Feedstocks Utilizing sucrose, gallic acid, and other biomass-derived materials as starting points for synthesis. researchgate.netrsc.org
Less Hazardous Chemical Synthesis Employing biocatalysts like enzymes to perform selective transformations under mild conditions, avoiding harsh reagents. acs.org
Safer Solvents Conducting reactions in water or other environmentally benign solvents, or in solvent-free systems. mdpi.com

By embracing these principles, the synthesis of sucrose 6,6'-dicarboxylic acid and its analogues can be made more sustainable and economically viable.

Chemical Reactivity and Derivatization Strategies of Sucrose 6,6 Dicarboxylic Acid

Esterification Reactions

Esterification of the carboxyl groups on Sucrose (B13894) 6,6'-Dicarboxylic Acid is a primary route for its chemical modification. This reaction allows for the introduction of various alkyl or aryl groups, significantly altering the molecule's properties, such as its solubility and potential for further chemical integration, particularly in polymer science.

The two carboxylic acid moieties of Sucrose 6,6'-Dicarboxylic Acid can react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction where water is produced as a byproduct. masterorganicchemistry.com Depending on the stoichiometry of the reactants, it is possible to synthesize either monoesters, where only one of the two carboxyl groups is esterified, or diesters, where both are converted. masterorganicchemistry.com The reaction is typically performed using an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester products. masterorganicchemistry.com

While specific studies on the Fischer esterification of Sucrose 6,6'-Dicarboxylic Acid are not prevalent, the reactivity is analogous to other dicarboxylic acids. For instance, adipic acid, a linear dicarboxylic acid, is readily converted to its diethyl ester under standard Fischer esterification conditions. masterorganicchemistry.com The complex, polyhydroxylated structure of the sucrose backbone remains intact under these conditions, provided that mild acidic catalysts and controlled temperatures are used. vulcanchem.com

Table 1: Generalized Conditions for Fischer Esterification of Dicarboxylic Acids

Parameter Condition Rationale Citation
Reactants Dicarboxylic Acid, Alcohol Alcohol acts as both reactant and solvent. masterorganicchemistry.com
Catalyst Strong Acid (e.g., H₂SO₄, TsOH) Protonates the carbonyl oxygen, increasing electrophilicity. masterorganicchemistry.com
Temperature Varies (often reflux) Increases reaction rate. masterorganicchemistry.com

| Control | Excess Alcohol / Water Removal | Shifts equilibrium to favor ester formation. | masterorganicchemistry.com |

Transesterification is another fundamental reaction for modifying esters. redalyc.org While commonly associated with the conversion of one ester to another by reaction with an alcohol (alcoholysis), it also describes reactions with carboxylic acids (acidolysis) or another ester (interesterification). In the context of Sucrose 6,6'-Dicarboxylic Acid derivatives, its diesters could undergo transesterification to modify the ester group or to create new polymeric structures.

The mechanism of base-catalyzed transesterification, often used in the synthesis of sucrose esters from fatty acid methyl esters (FAMEs), involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. redalyc.org This process is an equilibrium that can be shifted by removing a volatile byproduct, such as methanol. redalyc.org Enzymatic transesterification, frequently utilizing lipases like Candida antarctica lipase (B570770) B (Novozym 435), offers a highly selective alternative that proceeds under milder conditions. core.ac.uke3s-conferences.org This biocatalytic approach is particularly interesting for complex molecules like sucrose derivatives, as it can offer high regioselectivity. core.ac.ukacs.org For example, in the acylation of sucrose, lipase from C. antarctica is noted for its ability to selectively synthesize 6,6'-diesters. core.ac.uk

As a dicarboxylic acid, Sucrose 6,6'-Dicarboxylic Acid is a valuable bio-based monomer for the synthesis of biodegradable polymers like polyesters. vulcanchem.com Copolymerization of the dicarboxylic acid, or more commonly its dimethyl or diethyl ester derivative, with various diols can yield polyesters with tunable properties. vulcanchem.combeilstein-journals.org The use of dicarboxylic acid derivatives is a well-established strategy in biocatalytic polymerization. researchgate.net For instance, activated diesters, such as divinyl esters, have been used with lipases to produce functionalized polyesters. beilstein-journals.org

Polymers derived from functionalized sugar derivatives and dicarboxylic acid esters have been shown to form supramolecular aggregates capable of encapsulating other molecules, suggesting potential applications in drug delivery. beilstein-journals.orgresearchgate.net The rigid and chiral sucrose backbone of Sucrose 6,6'-Dicarboxylic Acid can impart unique thermal and mechanical properties to the resulting polyester (B1180765) materials.

Amidation and Amine Derivatization

The reaction of the carboxylic acid groups with amines to form amide bonds provides another major pathway for derivatization. This leads to the creation of polyamides, which are analogues of nylon, as well as various amine derivatives that can function as surface-active agents.

Polyamides are formed through the step-growth polycondensation of a dicarboxylic acid with a diamine. savemyexams.comnih.gov Sucrose 6,6'-Dicarboxylic Acid can serve as the dicarboxylic acid monomer in this reaction, creating novel bio-based polyamides. vulcanchem.com The process involves heating the two monomers, often in the presence of a catalyst and solubility promoters, to form amide linkages with the elimination of water. rasayanjournal.co.in The structure of the resulting polyamide and its material properties are directly influenced by the specific diamine used in the polymerization. researchgate.net

Research on other sugar-derived dicarboxylic acids, such as D-glucaric acid, has demonstrated the feasibility of this approach. researchgate.net For example, polyamides synthesized from D-glucaric acid acetate (B1210297) and aromatic diamines like m-xylylenediamine (B75579) yielded amorphous polymers with decomposition temperatures around 210 °C. researchgate.net The weight-average molecular weights of these polyamides were found to be in the range of 3,300 to 11,500 g/mol , depending on the reaction conditions. researchgate.net It is anticipated that polyamides based on Sucrose 6,6'-Dicarboxylic Acid would exhibit distinct properties due to the unique stereochemistry and rigidity of the sucrose core.

Table 2: Properties of Polyamides Synthesized from D-Glucaric Acid Acetate (GAA) and Aromatic Diamines

Polyamide Diamine Monomer Weight-Average Molecular Weight (Mw) Polydispersity (Mw/Mn) 10% Decomposition Temp. (TGA) Physical State Citation
Poly(GAA-mXDA) m-Xylylenediamine 3.3 x 10³ - 1.15 x 10⁴ g/mol 1.6 - 1.9 ~210 °C Amorphous researchgate.net

Industrially, diamines are critical platform chemicals used as monomers for polyamides and in the synthesis of pesticides and surfactants. nih.gov While Sucrose 6,6'-Dicarboxylic Acid is itself a monomer, it could theoretically be converted into a sucrose-based diamine. This chemical transformation would typically involve first synthesizing the corresponding diamide, followed by a reduction of the amide groups to amines.

Furthermore, the amidation of Sucrose 6,6'-Dicarboxylic Acid with specific amines can lead to the formation of valuable surface-active agents. nih.gov Reacting the dicarboxylic acid with long-chain fatty amines would attach hydrophobic tails to the hydrophilic sucrose headgroup, creating an amphiphilic molecule. Such molecules, particularly bolaamphiphiles (which have hydrophilic groups at both ends of a hydrophobic chain), are known for their unique self-assembly properties in aqueous solutions. The synthesis of new sugar-based surfactants from renewable materials like sucrose is an area of active research. core.ac.uk The combination of the polar, polyhydroxylated sucrose core with two carboxyl-linked hydrophobic chains could yield surfactants with novel emulsifying or stabilizing properties. ru.nl

Table 3: Chemical Compounds Mentioned

Compound Name Systematic Name Molecular Formula Role/Type
Sucrose 6,6'-Dicarboxylic Acid (2R,3R,4S,5S,6R)-2-(((2S,3S,4S,5R)-5-(carboxylatomethyl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(carboxylatomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran C₁₂H₁₈O₁₃ Core subject, Dicarboxylic acid
Sucrose (2R,3R,4S,5S,6R)-2-(((2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol C₁₂H₂₂O₁₁ Starting material for synthesis
D-Glucaric Acid (2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid C₆H₁₀O₈ Sugar-derived dicarboxylic acid
m-Xylylenediamine 3-(aminomethyl)benzylamine C₈H₁₂N₂ Diamine monomer
p-Xylylenediamine 4-(aminomethyl)benzylamine C₈H₁₂N₂ Diamine monomer
Adipic Acid Hexanedioic acid C₆H₁₀O₄ Dicarboxylic acid
Fischer Esterification Not Applicable Not Applicable Chemical Reaction
Transesterification Not Applicable Not Applicable Chemical Reaction
Polyamide Not Applicable Not Applicable Class of polymer
Polyester Not Applicable Not Applicable Class of polymer
Surfactant Not Applicable Not Applicable Class of compound

Polycondensation Reactions

The presence of two carboxylic acid groups makes sucrose 6,6'-dicarboxylic acid a valuable monomer for polycondensation reactions. This process involves the reaction of the dicarboxylic acid with other difunctional monomers, such as diols or diamines, to form long-chain polymers with the elimination of a small molecule, typically water.

Synthesis of Polyesters

Sucrose 6,6'-dicarboxylic acid can be copolymerized with various diols to produce biodegradable polyesters. vulcanchem.com The properties of these polyesters, such as their mechanical strength and biodegradability, can be tailored by carefully selecting the diol comonomer. vulcanchem.com For instance, the reaction with aliphatic diols can yield materials with varying degrees of flexibility and thermal properties. core.ac.uk

The synthesis of polyesters from dicarboxylic acids and diols is a type of step-growth polymerization. conicet.gov.ar To drive the reaction towards the formation of high molecular weight polymers, the removal of the water byproduct is essential. conicet.gov.ar This can be achieved through methods like azeotropic distillation. conicet.gov.ar However, for biomedical applications, milder, enzyme-catalyzed polymerization methods are often preferred to avoid the use of harsh solvents and high temperatures. conicet.gov.ar Lipases, for example, have been successfully used to catalyze the polycondensation of dicarboxylic acids and diols. conicet.gov.ar

Diol Co-monomer Resulting Polyester Properties Potential Applications
Ethylene (B1197577) GlycolTunable mechanical properties, biodegradability. vulcanchem.comBiodegradable plastics, packaging.
1,4-ButanediolVersatile properties including tunable Tg, Tm, and mechanical strength. core.ac.ukBiomedical materials, drug delivery. core.ac.uk
α,ω-linear diolsVarying molecular weights and thermal properties depending on diol chain length. core.ac.ukSpecialty polymers. core.ac.uk
IsosorbideIncreased chain rigidity and higher glass transition temperatures. core.ac.ukHigh-performance bio-based plastics. core.ac.uk

Polyurethane Formulations

In the formulation of polyurethanes, dicarboxylic acids can be used to create polyester polyols, which are key components that react with polyisocyanates. google.comepo.org Sucrose itself is used as a natural polyol initiator in the production of polyether polyols for polyurethane foams. google.comgoogle.com By extension, sucrose 6,6'-dicarboxylic acid could be incorporated into polyester polyols, introducing the sucrose backbone into the polyurethane structure. This could potentially enhance the bio-based content and modify the properties of the resulting polyurethane, such as its flame resistance and foam density. google.com

The general synthesis of polyester polyols involves the reaction of a dicarboxylic acid with a dihydric or polyhydric alcohol. google.com These polyester polyols then react with a polyisocyanate in the presence of catalysts and other additives to form the polyurethane foam. google.com The choice of dicarboxylic acid influences the properties of the final polyurethane product. epo.org

Cross-linking with Bio-based Epoxy Resins

Dicarboxylic acids, including those derived from natural sources, can act as effective cross-linkers for bio-based epoxy resins. acs.org This process typically involves the reaction of the carboxylic acid groups with the epoxy groups of the resin, leading to the formation of a three-dimensional thermoset network. acs.orgresearchgate.net

Studies have shown that naturally occurring di- and multifunctional carboxylic acids can cross-link with epoxidized sucrose soyate (ESS), a bio-based epoxy resin, to create high-performance, degradable thermosets. acs.org Water can facilitate this reaction by improving the dispersion of water-soluble acids within the epoxy resin. acs.org The resulting thermosets exhibit excellent thermal and mechanical properties and have potential applications in green coatings. acs.org

The properties of these thermoset coatings, such as hardness, can be tuned by varying the chain length of the dicarboxylic acid used as the cross-linker. nih.gov For instance, a new 100% bio-based thermosetting coating system has been developed from epoxidized sucrose soyate crosslinked with blocked bio-based dicarboxylic acids. nih.gov

Epoxy Resin Cross-linking Conditions Resulting Thermoset Properties
Epoxidized Sucrose Soyate (ESS)Water-assisted curing with natural dicarboxylic acids. acs.orgExcellent thermal and mechanical properties, degradable. acs.org
Epoxidized Sucrose Soyate (ESS)Cross-linking with blocked bio-based dicarboxylic acids. nih.govGood adhesion to metal, tunable hardness. nih.gov
Diglycidyl ether of bisphenol A (DGEBA) blendsCuring with tricarboxylic acid hardeners.High bio-sourced content, varying Tg and mechanical properties.

Metal Complexation and Chelation Chemistry

The carboxylate groups of sucrose 6,6'-dicarboxylic acid provide excellent sites for the coordination and chelation of metal ions. This property is significant for applications ranging from environmental remediation to the design of new functional materials.

Coordination with Alkali Metal Ions

Dicarboxylic acids are known to form coordination complexes with alkali metal ions. rsc.org The nature of the coordination depends on the specific alkali metal and the structure of the dicarboxylic acid. rsc.org For instance, in heterometallic Ni(II) polymeric cyclopropane-1,1-dicarboxylates, alkali metal cations like Na+, K+, Rb+, and Cs+ exhibit different coordination numbers. rsc.org

While direct studies on sucrose 6,6'-dicarboxylic acid are limited, research on similar molecules like 2-pyrone-4,6-dicarboxylic acid (PDC) demonstrates preferential complexation with certain alkali metals. researchgate.net PDC has shown a preference for forming complexes with cesium ions over other alkali metals like sodium, a property attributed to the multiple coordination sites offered by the dicarboxylate. researchgate.net This suggests that sucrose 6,6'-dicarboxylic acid could also exhibit selective coordination with alkali metal ions.

Chelating Properties and Ligand Design

The two carboxylate groups in sucrose 6,6'-dicarboxylic acid make it a potential chelating agent, capable of binding to a single metal ion through multiple coordination points. This chelation can enhance the stability of the metal complex. bendola.com The design of ligands based on dicarboxylic acids is a significant area of research in coordination chemistry. banglajol.info

The effectiveness of a dicarboxylic acid as a chelating agent is influenced by the distance and orientation of the carboxylate groups. bendola.com In the case of sucrose 6,6'-dicarboxylic acid, the rigid sucrose backbone holds the carboxyl groups in a specific spatial arrangement, which could lead to selectivity for certain metal ions. Preliminary studies have suggested the potential of sucrose 6,6'-dicarboxylic acid in heavy metal chelation, leveraging its carboxylate groups to bind ions. vulcanchem.com The design of multivalent ligands, where multiple chelating units are attached to a scaffold, is a strategy to enhance binding affinity and specificity. nih.gov The sucrose molecule itself can act as a scaffold for presenting these chelating groups.

Metal Ion Coordination/Chelation Behavior Significance
Alkali Metal Ions (e.g., Na+, K+, Cs+)Formation of coordination polymers with varying coordination numbers. rsc.org Potential for selective ion binding. researchgate.netDevelopment of ion-selective materials and separation technologies. researchgate.net
Transition Metal Ions (e.g., Cu(II), Co(II))Formation of stable chelate complexes. bendola.combanglajol.info The geometry of the complex depends on the metal ion and the ligand structure. bendola.comDesign of catalysts, sensors, and antimicrobial agents. bendola.com
Heavy Metal Ions (e.g., Cesium)Potential for strong chelation and sequestration. vulcanchem.comEnvironmental remediation and removal of toxic metals. vulcanchem.com

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The choice of the organic linker is crucial as it dictates the resulting properties of the MOF, including its porosity, stability, and functionality. nih.gov While a wide variety of organic linkers have been explored, the use of biomolecules such as carbohydrates is a growing area of interest. rsc.org

The incorporation of carbohydrates and their derivatives as building blocks for MOFs is driven by the desire to create biocompatible and functional materials. rsc.org Carbohydrate-based linkers can enhance properties like aqueous solubility and colloidal stability, which is advantageous for biomedical applications. rsc.org For instance, cyclodextrins, which are sugar-based macrocycles, have been used to create "edible" MOFs with low toxicity. nih.gov

Sucrose 6,6'-dicarboxylic acid, with its two carboxylate groups, is a suitable candidate to act as a bidentate organic linker for constructing three-dimensional MOF structures. wikipedia.org Its inherent chirality, derived from the sucrose backbone, makes it a particularly valuable precursor for the synthesis of homochiral MOFs. frontiersin.org Chiral MOFs are highly sought after for applications in enantioselective separation, asymmetric catalysis, and sensing. frontiersin.org The synthesis of chiral MOFs can be challenging, often relying on expensive or complex chiral reagents. frontiersin.org Using a naturally-derived, enantiopure linker like Sucrose 6,6'-dicarboxylic acid offers a direct and potentially cost-effective route to these advanced materials. frontiersin.orgbarc.gov.in The synthesis of such MOFs would typically be conducted via solvothermal or microwave-assisted methods, where the dicarboxylic acid and a chosen metal salt are reacted in a suitable solvent. mdpi.com

The resulting MOF would benefit from the functionalities of the sucrose backbone. The numerous hydroxyl groups present on the linker could be further modified post-synthesis to tune the properties of the framework or to anchor other functional molecules. rsc.org This combination of a biocompatible, chiral, and functionalizable linker makes Sucrose 6,6'-dicarboxylic acid a promising, though not yet widely explored, candidate for the development of next-generation MOFs.

Other Transformation Reactions

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The ease with which a dicarboxylic acid undergoes decarboxylation depends significantly on the relative positions of the two carboxyl groups. nowgongcollege.edu.in For instance, acids with two carboxyl groups attached to the same carbon (gem-dicarboxylic acids, like propanedioic acid) or β-keto acids readily decarboxylate upon heating. nowgongcollege.edu.inucalgary.ca

For other dicarboxylic acids, including Sucrose 6,6'-dicarboxylic acid, the reaction is more challenging and typically requires specific conditions. One specific condition identified for the decarboxylation of Sucrose 6,6'-dicarboxylic acid is heating at elevated temperatures under acidic conditions (pH < 3). vulcanchem.com In general, the thermal decomposition of dicarboxylic acids like hexanedioic and heptanedioic acids can lead to cyclization and decarboxylation to form cyclic ketones. nowgongcollege.edu.in

Another potential route is halodecarboxylation, a process that converts carboxylic acids into organic halides with the loss of CO2. acs.org This reaction allows for the one-pot conversion of readily available carboxylic acids into useful organic halides. acs.org Furthermore, enzymatic pathways exist for the decarboxylation of dicarboxylic acids. For example, a light-activated photodecarboxylase from Chlorella variabilis (CvFAP) has been shown to convert long-chain dicarboxylic acids into their corresponding C2-shortened alkanes, proceeding through a mono-fatty acid intermediate. d-nb.info While not specifically demonstrated for Sucrose 6,6'-dicarboxylic acid, these pathways represent potential transformation strategies.

Reaction PathwayConditions / ReagentsOutcome
Thermal Decarboxylation Elevated temperature, pH < 3Removal of CO2 groups vulcanchem.com
Halodecarboxylation Halogen source (e.g., NBS)Conversion of -COOH to -X (halide) acs.org
Enzymatic Decarboxylation Photodecarboxylase (e.g., CvFAP), lightConversion to C2-shortened alkane d-nb.info

Reactions Influenced by pH and Solvent Conditions

The reactivity of Sucrose 6,6'-dicarboxylic acid is significantly influenced by the surrounding pH and the choice of solvent, primarily due to the sensitivity of its glycosidic bond and the presence of ionizable carboxyl groups.

Influence of pH: The glycosidic bond in sucrose and its derivatives is susceptible to acid-catalyzed hydrolysis. ru.nl This reaction, often called inversion, breaks the disaccharide into its constituent monosaccharide units (in this case, derivatives of glucose and fructose). ru.nl The rate of this hydrolysis is highly dependent on the pH of the solution. nih.gov Studies on related sucrose esters show that under acidic conditions, the glycosidic bond is preferentially cleaved. nih.gov The reaction is a first-order process, and its rate increases in more acidic environments. nih.govscholasticahq.com Conversely, the compound exhibits excellent long-term stability in a pH range of 5 to 7 at room temperature. nih.gov Even in solid-state formulations with very low water content, the presence of an acid can catalyze significant hydrolysis, with the reaction rate correlating to the pH of the initial solution before drying. researchgate.net Under basic conditions, other bonds, such as ester linkages in related compounds, are selectively hydrolyzed. nih.gov For Sucrose 6,6'-dicarboxylic acid, basic conditions would lead to the deprotonation of the carboxylic acid groups to form carboxylate salts.

Influence of Solvent: The choice of solvent is critical for controlling the reactivity and selectivity of reactions involving sucrose derivatives. Due to their polarity, polar aprotic solvents such as N,N-dimethylformamide (DMF) and pyridine (B92270) are commonly used as reaction media. google.comiupac.org These solvents are effective at dissolving both the sucrose derivative and other reagents. google.com

The solvent can also influence the molecule's conformation and the balance of intermolecular interactions. nih.govfrontiersin.org In aqueous solutions, the behavior of sucrose derivatives is dominated by hydrogen bonding with water. nih.gov In less polar or non-polar solvents, other interactions, such as intramolecular hydrogen bonds or CH-π stacking with aromatic solvents, can become more influential, thereby altering the molecule's reactive conformation and potentially the selectivity of a reaction. nih.govfrontiersin.org For example, diffusion NMR studies have shown that the apparent size and shape of sugar derivatives can change based on the balance between solute-solute and solute-solvent interactions, which differ significantly between solvents like water and cyclohexane. nih.gov

ConditionEffect on Sucrose 6,6'-Dicarboxylic Acid
Acidic pH (<5) Promotes hydrolysis (cleavage) of the glycosidic bond. ru.nlnih.govscholasticahq.com
Neutral pH (5-7) High stability of the glycosidic bond. nih.gov
Basic pH (>7) Deprotonation of carboxylic acid groups to form carboxylate salts.
Polar Aprotic Solvents (e.g., DMF) Good solubility, commonly used as reaction medium. google.comiupac.org
Aqueous vs. Non-Aqueous Solvents Alters the balance of intermolecular forces (hydrogen bonding vs. other interactions), influencing molecular conformation and reactivity. nih.govfrontiersin.org

Advanced Analytical Characterization Techniques in Research

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for studying the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com This technique requires a high-quality single crystal of Sucrose (B13894) 6,6'-Dicarboxylic Acid. When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific, predictable pattern. rigaku.com

By measuring the positions and intensities of the thousands of diffracted reflections, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. rsc.org From this map, the precise coordinates of each atom can be determined, yielding an unambiguous structural model. rigaku.com This provides definitive information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. mdpi.com Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding. mdpi.com

Table 3: Representative Crystallographic Data from SCXRD Analysis
ParameterExample Data
Chemical FormulaC₁₂H₁₈O₁₃ (for the acid form)
Formula Weight370.26 g/mol
Crystal SystemMonoclinic. tamu.edu
Space GroupP2(1). tamu.edu
Unit Cell Dimensionsa = 7.8 Å, b = 8.7 Å, c = 10.9 Å, β = 103°. tamu.edu
Volume711 ų
Molecules per Unit Cell (Z)2
Calculated Density1.73 g/cm³

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline sample, which consists of numerous tiny, randomly oriented crystallites. rigaku.com Instead of producing discrete diffraction spots like in SCXRD, the powder sample generates a characteristic diffraction pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). springernature.com

This pattern serves as a unique fingerprint for a specific crystalline phase. grafiati.com PXRD is therefore invaluable for phase identification, confirming that a synthesized batch of Sucrose 6,6'-Dicarboxylic Acid consists of the desired crystalline form and is free from amorphous content or other crystalline impurities (polymorphs). americanpharmaceuticalreview.com The sharpness and shape of the diffraction peaks can also provide information about the average crystallite size and the presence of lattice strain. rigaku.com Comparing an experimentally measured PXRD pattern with one calculated from single-crystal data is a common method to verify the bulk purity of a sample. rsc.org

Table 4: Characteristic Powder X-ray Diffraction Peaks for a Crystalline Phase
Diffraction Angle (2θ) [°]d-spacing [Å]Relative Intensity [%]
11.77.5645
13.16.7560
18.84.72100
19.64.5385
24.83.5970
25.23.5355

*Note: Data is hypothetical, based on characteristic peaks observed for crystalline sucrose. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques investigate the physical and chemical properties of materials as they are heated or cooled.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. 6-napse.com This technique is fundamental for assessing the thermal stability of Sucrose 6,6'-Dicarboxylic Acid. mdpi.com A small amount of the sample is placed in a high-precision balance and heated at a constant rate. 6-napse.com

The resulting TGA thermogram plots the percentage of remaining mass against temperature. A stable compound will show a flat baseline with no mass loss until its decomposition temperature is reached. researchgate.net For Sucrose 6,6'-Dicarboxylic Acid, the TGA curve would likely show distinct mass loss steps corresponding to dehydration (loss of any bound water) followed by thermal decomposition. science.govresearchgate.net The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis can also provide quantitative information about the composition of hydrates or the amount of residual char after decomposition. science.gov

Table 5: TGA Data for Thermal Decomposition of Sucrose 6,6'-Dicarboxylic Acid
Temperature Range (°C)Mass Loss (%)Associated Event
40 - 150~1-2%Loss of adsorbed or bound water (dehydration). researchgate.net
210 - 350~45%First major decomposition step (e.g., decarboxylation, cleavage of glycosidic bond). researchgate.netresearchgate.net
350 - 600~35%Second decomposition step, breakdown of the carbonaceous residue. researchgate.net
>600~18%Final residual mass (char).

*Note: Data is hypothetical, based on the known thermal behavior of sucrose and dicarboxylic acids. mdpi.comresearchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com This method is widely used to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. nih.govtorontech.com

In the context of Sucrose 6,6'-dicarboxylic acid, DSC analysis would provide critical information about its thermal stability and physical state under varying temperatures. The analysis involves placing a small amount of the sample in a crucible and heating it at a controlled rate. The resulting thermogram plots heat flow against temperature, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) transitions. nih.gov

For instance, a DSC analysis of the parent compound, sucrose, reveals distinct thermal events. An endothermic peak corresponding to melting is typically observed at high temperatures. researchgate.net Studies on frozen sucrose solutions have used DSC to determine the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. rsc.org One study determined the glass transition temperature (T'g) of a maximally freeze-concentrated sucrose solution to be -40 °C. rsc.org The melting temperature (Tm) for sucrose is consistently observed around 190-192 °C. researchgate.net

A similar investigation of Sucrose 6,6'-dicarboxylic acid would be expected to show a distinct melting point, likely different from that of sucrose due to the presence of the carboxylic acid groups and potential changes in the crystal lattice energy. The glass transition temperature would also be a key parameter, indicating the stability of its amorphous form.

Table 1: Illustrative DSC Thermal Properties of Crystalline Sucrose This table presents data for the parent compound, sucrose, to illustrate the typical outputs of a DSC analysis. Similar measurements would be performed on Sucrose 6,6'-dicarboxylic acid to determine its specific thermal characteristics.

ParameterTemperature (°C)Enthalpy (J/g)Source
Early Thermal Event (T1)154.3 ± 0.21.1 ± 0.1 researchgate.net
Melting Point (T2 / Tm)190.5 ± 0.3116.0 ± 1.3 researchgate.net
Glass Transition (T'g)¹-40N/A rsc.org
¹ Value for maximally freeze-concentrated solution.

Potentiometric Titration for Acidic Properties and pKa Determination

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance. nih.govdergipark.org.tr The pKa value is a quantitative measure of the strength of an acid in solution; a lower pKa value indicates a stronger acid. researchgate.net For a polyprotic compound like Sucrose 6,6'-dicarboxylic acid, which has two carboxylic acid groups, potentiometric titration can be used to determine the two distinct pKa values (pKa₁ and pKa₂).

The procedure involves the stepwise addition of a titrant of known concentration (e.g., sodium hydroxide) to a solution of the analyte (Sucrose 6,6'-dicarboxylic acid). dergipark.org.tr The potential of the solution is monitored throughout the titration using a pH electrode, and the pH is plotted against the volume of titrant added. nih.gov This results in a sigmoidal titration curve. nih.gov

For a dicarboxylic acid, the curve will exhibit two inflection points, corresponding to the neutralization of the first and second carboxylic acid groups. The pKa value for each acidic group is determined from the pH at the half-equivalence point—the point at which half of the acid group has been neutralized. researchgate.net

pKa₁: Corresponds to the dissociation of the first proton. It is the pH at the first half-equivalence point.

pKa₂: Corresponds to the dissociation of the second proton. It is the pH at the second half-equivalence point.

The distinct values of pKa₁ and pKa₂ provide insight into the electronic environment of each carboxylic acid group and any intramolecular interactions, such as hydrogen bonding, that may influence their acidity.

Table 2: Representative Data from a Potentiometric Titration This table illustrates the type of data collected during a potentiometric titration to determine the pKa values of a dicarboxylic acid. The values are hypothetical and serve to demonstrate the analytical process for Sucrose 6,6'-dicarboxylic acid.

Volume of 0.1 M NaOH (mL)Measured pH
0.02.50
2.53.20 (pKa₁)
5.04.50 (1st Equivalence Point)
7.55.10 (pKa₂)
10.08.00 (2nd Equivalence Point)
12.011.50

Applications in Advanced Materials Science and Green Chemical Technologies

Polymer and Oligomer Synthesis

The difunctional nature of sucrose (B13894) 6,6'-dicarboxylic acid allows it to be incorporated into various polymer backbones through condensation polymerization, contributing to the development of materials with unique properties derived from renewable resources.

The synthesis of aliphatic polyesters from bio-based diols and dicarboxylic acids is a significant area of research aimed at replacing petroleum-derived plastics. mdpi.com Sucrose 6,6'-dicarboxylic acid can be used as a dicarboxylic acid monomer to create polyesters. The inherent rigidity of the sucrose backbone can lead to polyesters with high glass transition temperatures (Tg). kpi.ua For instance, polyesters derived from other rigid sugar-based diols like 1,4:3,6-dianhydrohexitols and 2,5-furandicarboxylic acid (another bio-based monomer) exhibit excellent thermal stability and Tg values around 185°C. kpi.ua

Enzymatic synthesis routes have also been explored to produce sucrose-containing polyesters under mild conditions. Using enzymes like alkaline protease, linear sucrose polyesters have been prepared by reacting sucrose with dicarboxylate esters. nih.gov These enzymatic methods can offer high selectivity, for example, targeting the C6 and C1' positions on the sucrose molecule. nih.gov While this specific example does not start with the dicarboxylic acid, it demonstrates the feasibility of creating polyester (B1180765) linkages at these positions. The properties of the resulting polyesters, such as molecular weight and solubility, can be tuned by adjusting reaction conditions. nih.gov

Table 1: Properties of Bio-based Polyesters Derived from Sugar-Based Monomers

Monomers Polymer Type Glass Transition Temp. (Tg) Thermal Stability Key Feature
2,5-Furandicarboxylic acid & 1,4:3,6-Dianhydrohexitols Furanic Polyester ~185°C kpi.ua Excellent kpi.ua Derived entirely from renewable resources. kpi.ua

Sucrose is a widely utilized bio-based polyol for producing polyurethane (PU) foams and elastomers due to its multiple hydroxyl groups. semanticscholar.orgscirp.orggoogle.com In these applications, sucrose typically acts as a cross-linker or chain extender. semanticscholar.orgscirp.orgnih.govnih.gov For example, a series of polyurethane elastomers were synthesized using 4,4'-diphenylmethane diisocyanate, various polyols, and sucrose as a cross-linker in a one-shot method. scirp.org The resulting materials were transparent when the sucrose content was below 10 wt%. scirp.org

While direct polymerization using pre-synthesized sucrose 6,6'-dicarboxylic acid is less documented, the carboxyl groups can be used to create polyester polyols, which are then reacted with isocyanates to form polyurethanes. This two-step process allows the rigid sucrose unit to be incorporated into the polyurethane backbone. The properties of these polyurethanes can be tailored by varying the soft segment (e.g., poly(ε-caprolactone)-diol) and the isocyanate type (e.g., 1,6-hexamethylene diisocyanate). semanticscholar.orgmdpi.com Research on sucrose-containing polyurethanes has shown that properties like crosslink density, swelling behavior, and mechanical performance are highly dependent on the sucrose content. semanticscholar.org Unexpectedly, in some studies, the crosslink density was found to decrease with increasing sucrose content. semanticscholar.org

Table 2: Composition and Properties of Sucrose-Containing Polyurethane Networks

Sucrose Content Diisocyanate Polyol Shore A Hardness Glass Transition Temp. (Tg)
Varied (0.95–9.5 mmol) semanticscholar.org 1,6-Hexamethylene Diisocyanate (HDI) semanticscholar.org Poly(ε-caprolactone)-diol (PCLD) semanticscholar.org 30-38 semanticscholar.org ~ -57°C semanticscholar.org

A key driver for using sugar-based monomers is the potential for biodegradability. mdpi.comhacettepe.edu.tr Aliphatic polyesters are well-known for being biodegradable, as their ester bonds are susceptible to hydrolysis. nih.gov The biodegradation process is typically initiated by microorganisms that secrete enzymes like lipases and esterases, breaking down the polymer into smaller, assimilable molecules. mdpi.commdpi.com

Polymers derived from sucrose have demonstrated biodegradability in various environments. nih.govnih.gov For example, a linear sucrose polyester synthesized enzymatically could be depolymerized by the same enzyme in an aqueous buffer, with its weight-average molecular weight decreasing from 2100 to approximately 900 in nine days. nih.gov Sucrose poly fatty acid esters have also been shown to biodegrade in soil, although the rate depends on the soil type and the specific structure of the ester. nih.gov It is anticipated that polyesters and polyurethanes incorporating sucrose 6,6'-dicarboxylic acid would also exhibit biodegradability due to the presence of hydrolyzable ester linkages and the natural origin of the sucrose monomer. nih.gov

The dicarboxylic acid functionality of sucrose 6,6'-dicarboxylic acid makes it an effective cross-linking agent for polymers containing reactive groups such as hydroxyls or epoxides. This application is particularly relevant in creating thermosets and functional coatings. Research on oxidized sucrose, which contains both carboxyl and aldehyde groups, highlights its potential as a cross-linker.

In one study, sucrose was oxidized in a two-step process to create a carboxylated polyaldehyde sucrose (openSu), which was used as an anti-wrinkle finishing agent for cotton fabric. nih.gov The carboxyl and aldehyde groups of openSu formed cross-links with the hydroxyl groups of cellulose, significantly improving the fabric's wrinkle recovery performance. nih.gov The optimal curing conditions were found to be 150°C for 3 minutes followed by 180°C for 2 minutes, using a mixed catalyst of MgCl₂ and SHP. nih.gov This demonstrates the ability of the carboxyl groups on the sucrose molecule to participate in cross-linking reactions at elevated temperatures, forming stable ester bonds. nih.govnih.gov

Functional Materials and Composites

Beyond bulk polymers, sucrose 6,6'-dicarboxylic acid can be used to develop specialized functional materials where its unique chemical structure imparts specific properties.

Bio-based adhesives are being developed to replace formaldehyde-based resins in products like plywood and particleboard. nih.govsemanticscholar.org Formulations combining sucrose with polycarboxylic acids, such as citric acid, have shown significant promise as eco-friendly wood adhesives. nih.govresearchgate.netmdpi.com In these systems, heating causes dehydration and condensation reactions between the sucrose and the acid, forming a cross-linked polymer network that acts as the adhesive. nih.govresearchgate.net

Research has shown that an adhesive synthesized from a mixture of sucrose and citric acid (at a 25/75 mass proportion) can produce plywood that meets national standards for wet shear strength. nih.govresearchgate.net The curing mechanism involves the formation of furan (B31954) rings, carbonyl groups, and ether linkages. researchgate.net Given that sucrose 6,6'-dicarboxylic acid is itself a polycarboxylic acid derived from sucrose, it could potentially be used directly or in formulations to create high-performance, sustainable adhesives. Another study developed a formaldehyde-free wood adhesive from sucrose and ammonium (B1175870) dihydrogen phosphate (B84403) (ADP), where the ADP decomposes to phosphoric acid at high temperatures, which then catalyzes esterification and condensation reactions with sucrose to form a three-dimensional network. semanticscholar.org This further supports the principle of using acid-catalyzed condensation of sucrose to form effective adhesives.

Table 3: Performance of Sucrose-Based Adhesives for Plywood

Adhesive Composition Optimal Synthesis/Curing Conditions Wet Shear Strength (MPa) Key Finding
Sucrose / Citric Acid (25/75 mass ratio) researchgate.net Synthesis: 100°C, 2h. Hot Press: 190°C, 7 min. researchgate.netmdpi.com > 0.7 MPa researchgate.netmdpi.com Meets China National Standard GB/T 9846-2015. researchgate.netmdpi.com

Preparation of Microspheres for Research Applications (e.g., agriculture, tribology)

No research was found detailing the preparation or application of microspheres derived from Sucrose 6,6'-Dicarboxylic Acid for any field, including agriculture or tribology.

Bio-based Fillers and Reinforcing Agents

There is no available information on the use of Sucrose 6,6'-Dicarboxylic Acid as a bio-based filler or reinforcing agent in composite materials.

Thin Film Fabrication through Vapor Deposition Techniques

No studies were identified that describe the fabrication of thin films using Sucrose 6,6'-Dicarboxylic Acid through vapor deposition or any other technique.

Sustainable Chemical Processes and Environmental Remediation Research

While sucrose and various dicarboxylic acids are recognized as important platform chemicals in biorefinery concepts, no specific literature was found that positions Sucrose 6,6'-Dicarboxylic Acid itself as a key platform chemical or details its role in such systems.

There is no available research on the chelating properties of Sucrose 6,6'-Dicarboxylic Acid, including its potential for sequestering metal ions such as cesium.

Specific data or life cycle analyses detailing the environmental footprint of producing and using Sucrose 6,6'-Dicarboxylic Acid are not present in the available literature. Therefore, its specific contributions to reducing the environmental impact of chemical manufacturing cannot be substantiated with research findings.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure and energy of molecules. These methods are essential for understanding the intrinsic properties of Sucrose (B13894) 6,6'-Dicarboxylic Acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. redalyc.orgstackexchange.com It provides a balance between accuracy and computational cost, making it suitable for molecules the size of sucrose derivatives. redalyc.org

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. stackexchange.comyoutube.com For Sucrose 6,6'-Dicarboxylic Acid, this involves starting with an initial structure and iteratively adjusting the positions of the atoms to minimize the total energy of the molecule. stackexchange.com The introduction of the two carboxylic acid groups at the 6 and 6' positions, replacing the primary hydroxyl groups of sucrose, significantly influences the molecule's preferred geometry. These groups can participate in new intramolecular hydrogen bonds, which will affect the orientation of the glucose and fructose (B13574) rings relative to each other. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. redalyc.orgyoutube.com

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic structure. electrochemsci.org This includes calculating the distribution of electrons, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining electrostatic potential maps. researchgate.net For Sucrose 6,6'-Dicarboxylic Acid, the carboxylic acid groups are electron-withdrawing and introduce regions of high negative electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. These calculations are fundamental for predicting how the molecule will interact with other reagents, for instance, in polymerization reactions. electrochemsci.org

Interactive Table: Predicted Geometric Parameters for Sucrose 6,6'-Dicarboxylic Acid using DFT
ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å)C6C=O--~1.25
Bond Length (Å)C6'C=O--~1.25
Bond Angle (°)O5C1O-GlycosidicC2'~115°
Dihedral Angle (°)O5C1C2'O5'Varies with conformation

Conformational Analysis and Energy Landscapes

An energy landscape is a map that plots the potential energy of the molecule as a function of its geometric parameters, such as the key dihedral angles (φ and ψ) of the glycosidic bond. nih.govresearchgate.net By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface can be generated. nih.gov This surface reveals the low-energy regions, which correspond to the most stable and probable conformations, and the energy barriers that separate them. researchgate.netnih.gov For Sucrose 6,6'-Dicarboxylic Acid, the energy landscape is expected to be more complex than that of sucrose due to the additional rotational freedom and potential for hydrogen bonding of the carboxyl groups. nih.gov Identifying these stable conformations is essential for understanding how the molecule will behave in solution and how it will pack in a solid state. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govscispace.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on timescales from picoseconds to microseconds. bohrium.comresearchgate.net

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

In a condensed phase, such as in an aqueous solution or a polymer matrix, the interactions between molecules are critical. MD simulations are the primary tool for investigating these intermolecular forces. For Sucrose 6,6'-Dicarboxylic Acid, the most significant interactions are hydrogen bonds. scispace.com The carboxylic acid groups are both strong hydrogen bond donors (the -OH proton) and acceptors (the C=O oxygen).

Simulations of this molecule in water would reveal the dynamic network of hydrogen bonds formed between the solute and solvent molecules. scispace.comnih.gov It is also crucial for understanding how these molecules interact with each other at higher concentrations, which is a precursor to aggregation and polymerization. diva-portal.org MD simulations can quantify important metrics such as the average number of hydrogen bonds, their lifetimes, and their geometric distribution, providing a detailed picture of the molecule's solvation shell and its interactions with its environment. researchgate.netnih.gov

Interactive Table: Typical Hydrogen Bond Metrics from MD Simulation
MetricDescriptionExpected Finding for Sucrose 6,6'-Dicarboxylic Acid
Radial Distribution FunctionProbability of finding a water molecule at a certain distance from a carboxyl group.Sharp peaks indicating structured solvation shells around the carboxyl groups.
H-Bond LifetimeThe average duration of a hydrogen bond between the molecule and water.Lifetimes may be longer for carboxyl-water H-bonds compared to hydroxyl-water H-bonds.
Coordination NumberAverage number of water molecules in the first solvation shell.Higher coordination number around the polar carboxyl groups.

Simulations of Polymerization Processes and Polymer Properties

Sucrose 6,6'-Dicarboxylic Acid is a promising bio-based monomer for creating polyesters and polyamides. researchgate.netmdpi.com MD simulations can be used to model the polymerization process itself, particularly step-growth polymerization where monomers react to form dimers, trimers, and eventually long polymer chains. cam.ac.ukmdpi.com

By employing reactive force fields or coarse-grained models, simulations can provide insights into how polymer chains grow and what architectures they are likely to adopt. cam.ac.uk Once polymer chains are formed, atomistic MD simulations are invaluable for predicting the bulk properties of the resulting material. schrodinger.comresearchgate.netmdpi.com By simulating a representative volume of the polymer, one can calculate key physical properties such as:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Including the Young's modulus (stiffness) and tensile strength.

Density and Free Volume: Important for understanding packing and permeability.

Chain Conformation and Entanglement: Which dictates the viscoelastic properties of the material.

These simulations allow for the in silico design and screening of new polymers derived from Sucrose 6,6'-Dicarboxylic Acid, helping to guide experimental efforts toward materials with desired properties. mdpi.comrsc.org

Spectroscopic Simulations

Computational spectroscopy is a powerful tool for the structural elucidation of complex molecules like Sucrose 6,6'-Dicarboxylic Acid. Density Functional Theory (DFT) is the most common method used to predict a variety of spectra.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectra: DFT calculations, often using the B3LYP functional, can predict the vibrational frequencies and intensities of IR spectra. uni-muenchen.denih.gov For a chiral molecule like this sucrose derivative, VCD spectra, which measure the differential absorption of left and right circularly polarized light, can also be simulated. researchgate.net These simulations are crucial for assigning the absolute configuration and identifying the predominant conformations in solution. researchgate.net For the parent sucrose molecule, DFT calculations combined with a Scaled Quantum Mechanics Force Field (SQMFF) methodology have been used to achieve a complete assignment of its 129 normal vibrational modes. researchgate.net For Sucrose 6,6'-Dicarboxylic Acid, new characteristic peaks corresponding to the C=O stretching of the carboxylic acid groups would be predicted, providing clear markers for the modification.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govscispace.com These theoretical predictions are invaluable for assigning complex experimental NMR spectra. For sucrose, computational methods have been used to validate conformational ensembles derived from experimental NMR data. nih.gov Similar calculations for Sucrose 6,6'-Dicarboxylic Acid would predict the downfield shift of signals for protons and carbons adjacent to the newly introduced carboxyl groups, aiding in unambiguous structural confirmation.

A strong correlation between simulated and experimental spectra is the benchmark for validating a proposed molecular structure. For vibrational spectra, theoretical frequencies calculated with DFT are often systematically overestimated due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)). uni-muenchen.denih.gov Studies on sucrose have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental FTIR-Raman spectra. researchgate.net

For Sucrose 6,6'-Dicarboxylic Acid, the process would involve:

Optimizing the geometry of several low-energy conformers of the molecule.

Calculating the IR, VCD, and NMR spectra for each conformer.

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

Comparing this averaged theoretical spectrum with the experimental data.

A good match confirms the structural assignment and provides insight into the conformational preferences of the molecule in solution. For instance, the appearance of new peaks in the experimental FTIR spectrum of oxidized sucrose around 1718 cm⁻¹ can be confidently assigned to carboxylic acid groups by correlating them with DFT predictions. researchgate.net

Reaction Mechanism and Kinetics Studies

Computational chemistry provides deep insights into the mechanisms of chemical reactions, such as the selective oxidation of sucrose to form Sucrose 6,6'-Dicarboxylic Acid. DFT is used to map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The selective oxidation of the primary hydroxyl groups at the C6 and C6' positions of sucrose involves the cleavage of C-H and O-H bonds and the formation of C=O and new O-H bonds. Computational studies can model these steps, for example, in a transition-metal-catalyzed oxidation. uni-muenchen.de The calculations would elucidate the role of the catalyst, the nature of the active oxidant, and the stereoelectronic factors that favor oxidation at the primary positions over the secondary ones. By calculating the activation energies associated with each transition state, the most favorable reaction pathway can be determined. For similar reactions converting sugars to carboxylic acids, computational studies have identified intramolecular disproportionation redox reactions as the thermodynamic driving force. nih.gov

One of the key challenges in sucrochemistry is achieving regioselectivity. Computational methods can help predict and explain the observed selectivity in the oxidation of sucrose. The reactivity of the different hydroxyl groups in sucrose is not equal, and this can be analyzed through computational descriptors.

For instance, the electrocatalytic oxidation of glucose has been shown to be highly dependent on the oxidation state of the platinum catalyst (Pt⁰ vs. PtOₓ), which dictates selectivity between aldehyde oxidation and alcohol dehydrogenation. Similar computational models could be applied to the oxidation of sucrose, evaluating how different catalysts or reagents would interact with the various hydroxyl groups.

DFT calculations can be used to determine properties like atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and steric accessibility for each hydroxyl group. These parameters can be correlated with reactivity. For example, the primary hydroxyl groups at C6 and C6' are generally more sterically accessible than the secondary ones, making them kinetically favored targets for many reagents. Computational models can quantify this steric hindrance and also evaluate electronic effects that might activate or deactivate certain positions, thereby providing a predictive framework for achieving the desired selective synthesis of Sucrose 6,6'-Dicarboxylic Acid.

Interactive Data Table: Predicted Spectroscopic Features

This table outlines the expected shifts and new peaks in the spectra of Sucrose 6,6'-Dicarboxylic Acid compared to sucrose, based on computational predictions for similar functional groups.

Spectroscopic MethodKey FeatureExpected Observation for Sucrose 6,6'-Dicarboxylic Acid
FTIR C=O StretchNew, strong absorption band around 1700-1725 cm⁻¹
O-H StretchBroad absorption from the carboxylic acid OH, overlapping with alcohol OHs (2500-3300 cm⁻¹)
¹³C NMR C6 and C6'Significant downfield shift to ~170-180 ppm
C5 and C5'Moderate downfield shift due to proximity to the new carboxyl group
¹H NMR H6a, H6b, H6'a, H6'bDownfield shift of protons on the carbons bearing the new carboxyl groups

Binding Affinity and Interaction Studies (e.g., with metal ions, biomolecules)

Theoretical and computational investigations into the binding affinity of Sucrose 6,6'-dicarboxylic acid are limited in publicly available literature. However, insights can be drawn from studies on structurally related sugar acids, such as D-saccharic acid (D-glucaric acid), which provide a basis for understanding its potential interactions with metal ions and biomolecules.

Interaction with Metal Ions

Sucrose 6,6'-dicarboxylic acid, possessing two carboxyl groups and multiple hydroxyl groups, is anticipated to be an effective chelating agent for various metal ions. science.govnih.gov The carboxylate and adjacent hydroxyl groups can form stable ring structures with metal cations. researchgate.netnih.gov Studies on analogous polyhydroxy carboxylic acids like D-saccharic acid and D-gluconic acid have demonstrated their capacity to form stable coordination complexes with a range of metal ions.

Research on D-saccharic acid has shown that it forms stable complexes with several divalent and trivalent metal ions, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Cd(II). researchgate.net Spectroscopic analysis, including IR spectroscopy of the Cu(II) complex, has indicated that the primary binding sites involve the carboxyl groups and the α-hydroxyl groups. researchgate.net The presence of multiple hydroxyl and carboxyl functional groups in saccharic acid enables the formation of more than one chelate ring, contributing to the stability of the metal complexes. researchgate.net

Similarly, D-gluconic acid has been shown to form complexes with various metal ions. researchgate.net The stability of these complexes is often quantified by their formation equilibrium constants (log β values). The stoichiometry of these complexes is typically of the form M1L1 (one metal ion to one ligand molecule). researchgate.net The binding strength of different divalent cations with carboxylic acid groups can vary, with studies on arachidic acid showing a binding strength trend of Ca2+ > Co2+ > Pb2+ > Cd2+. cdnsciencepub.com First-principles calculations based on density functional theory have been employed to understand the geometry and binding properties of different metal ions with the carboxylic acid group. cdnsciencepub.com

The table below summarizes the stability constants for complexes of various metal ions with gluconic acid, a related sugar acid. This data provides an indication of the potential binding affinities that could be expected for Sucrose 6,6'-dicarboxylic acid.

Metal IonLigandlog βStoichiometrypHMethod
Cd(II)Gluconic Acid13-20M1L113.3Ion-exchange / Solubility product
Co(II)Gluconic Acid13-20M1L113.3Ion-exchange / Solubility product
Fe(II)Gluconic Acid13-20M1L113.3Ion-exchange / Solubility product
U(VI)Gluconic Acid13-20M1L113.3Ion-exchange / Solubility product
Ce(III)Gluconic Acid2.5 ± 0.8CeGl7Ion-exchange
Co(II)Gluconic Acid-M1L17Ion-exchange / Solubility product
U(VI)Gluconic Acid-M1L17Ion-exchange / Solubility product
Ce(III)Gluconic Acid43.9 ± 0.6Ce2Gl(OH)413.3Ion-exchange
Eu(III)Gluconic Acid24-38M1L1-Not specified
Fe(III)Gluconic Acid24-38M1L1-Not specified
Ho(III)Gluconic Acid49.8 ± 0.4M2L1-Not specified

Data adapted from studies on metal-gluconic acid complexes. researchgate.netcore.ac.uk It is important to note that these values are for gluconic acid and serve as an analogy for the potential behavior of Sucrose 6,6'-dicarboxylic acid.

Interaction with Biomolecules

The introduction of two carboxylic acid groups in Sucrose 6,6'-dicarboxylic acid would significantly alter its electrostatic potential and hydrogen bonding capabilities compared to sucrose. This suggests that its interactions with biomolecules would be different, potentially involving stronger ionic interactions with positively charged amino acid residues (e.g., lysine, arginine) on protein surfaces.

Computational studies on the interaction of the artificial sweetener sucralose (B1001), a chlorinated derivative of sucrose, with proteins have shown that it can differ in its interactions compared to sucrose, particularly at higher concentrations or under thermal stress, leading to a reduction in native state stability. arxiv.orgresearchgate.net This highlights how modifications to the sucrose structure can influence its biomolecular interactions.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The selective oxidation of sucrose (B13894) to its 6,6'-dicarboxylic acid derivative presents a significant synthetic challenge due to the presence of multiple hydroxyl groups with varying reactivities. Future research must focus on developing synthetic pathways that are not only efficient but also adhere to the principles of green chemistry.

Current promising methods often employ 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation systems. nih.govnih.gov This method has shown high selectivity for the oxidation of primary alcohols in various polysaccharides. nih.gov Research indicates that the NaOCl/TEMPO system, sometimes enhanced with ultrasound, can be used to produce sucrose tricarboxylate, suggesting the feasibility of producing the dicarboxylic acid derivative. nih.gov

Future research should focus on:

Catalyst Optimization: Developing novel catalyst systems, potentially based on more sustainable and less toxic metals than those used in some traditional oxidation reactions.

Reaction Condition Refinement: Fine-tuning reaction parameters such as pH, temperature, and solvent systems to further enhance the selectivity towards the 6 and 6' positions.

Enzymatic Routes: Exploring biocatalytic methods using specific enzymes that can selectively oxidize the primary hydroxyl groups of sucrose. While enzymatic synthesis of sucrose esters is well-documented, the direct enzymatic oxidation to a dicarboxylic acid is an area ripe for exploration. ui.ac.id

Table 1: Comparison of Potential Synthetic Methods for Sucrose 6,6'-Dicarboxylic Acid

Method Advantages Challenges
TEMPO-mediated Oxidation High selectivity for primary alcohols. nih.gov Potential for by-product formation, optimization of reaction conditions needed.
Ultrasound-assisted Synthesis Can accelerate reaction rates and improve efficiency. nih.gov Requires specialized equipment, scaling up may be a challenge.

| Enzymatic Synthesis | High specificity, environmentally friendly. | Enzyme stability and cost, reaction kinetics may be slow. |

Scalable and Economically Viable Production Methods

For Sucrose 6,6'-dicarboxylic acid to become a viable bio-based monomer for industrial applications, its production must be both scalable and economically competitive with petroleum-derived counterparts. This requires a shift from laboratory-scale syntheses to robust, large-scale production processes.

Key considerations for future research include:

Continuous Flow Processes: Developing continuous flow reactor systems for the synthesis, which can offer better control over reaction parameters and lead to higher throughput and consistency compared to batch processes.

Solvent Reduction and Recycling: Minimizing the use of organic solvents and developing efficient methods for their recycling to reduce the environmental impact and production costs.

Downstream Processing: Designing efficient and cost-effective purification strategies to isolate high-purity Sucrose 6,6'-dicarboxylic acid from the reaction mixture.

Exploration of Advanced Material Architectures and Functions

The true potential of Sucrose 6,6'-dicarboxylic acid lies in its application as a building block for novel, high-performance materials. Its rigid and chiral sucrose backbone, combined with the reactive carboxylic acid groups, offers unique opportunities for creating advanced polymers and hybrid materials.

The dicarboxylic acid functionality makes this sucrose derivative an ideal monomer for the synthesis of polyesters and polyamides through polycondensation reactions. mdpi.comdntb.gov.ua The inherent properties of the sucrose unit, such as its chirality and hydrophilicity, can be leveraged to create polymers with unique and tunable characteristics.

Future research in this area should explore:

Polyester (B1180765) Synthesis: Polymerizing Sucrose 6,6'-dicarboxylic acid with a variety of bio-based diols to create a new family of fully renewable polyesters. The properties of these polyesters, such as their thermal stability, mechanical strength, and biodegradability, would be of significant interest. nih.govkpi.ua

Polyamide Development: Reacting the dicarboxylic acid with bio-based diamines to produce novel polyamides with potentially enhanced properties due to the sugar backbone.

Structure-Property Relationships: Systematically studying how the rigid and complex structure of the sucrose monomer influences the macroscopic properties of the resulting polymers.

Table 2: Potential Properties of Polymers Derived from Sucrose 6,6'-Dicarboxylic Acid

Polymer Type Potential Monomers Anticipated Properties
Polyesters Bio-based diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) Biodegradability, high glass transition temperature, tailored mechanical strength. nih.gov
Polyamides Bio-based diamines (e.g., putrescine, cadaverine) High thermal stability, potentially improved moisture absorption.

| Polyurethanes | Diisocyanates and other polyols | Crosslinked networks with tunable flexibility and strength. |

Integration into Multi-functional Hybrid Materials

The carboxylic acid groups of Sucrose 6,6'-dicarboxylic acid can act as ligands, capable of coordinating with metal ions to form metal-organic frameworks (MOFs). cd-bioparticles.net This opens up the possibility of creating novel, bio-based MOFs with unique porous structures and functionalities.

Areas for future investigation include:

Bio-based MOFs: Synthesizing and characterizing MOFs using Sucrose 6,6'-dicarboxylic acid as the organic linker. The chirality and functionality of the sucrose unit could lead to MOFs with interesting properties for applications in catalysis, separation, and drug delivery. researchgate.netalfa-chemistry.com

Surface Modification: Using the dicarboxylic acid to functionalize the surface of other materials, such as nanoparticles or membranes, to impart biocompatibility or other desired properties.

Hydrogel Formation: Exploring the use of this dicarboxylic acid in the formation of cross-linked hydrogels for biomedical applications.

Deepening Mechanistic Understanding of Reactivity and Interactions

A fundamental understanding of the chemical reactivity and intermolecular interactions of Sucrose 6,6'-dicarboxylic acid is crucial for its effective utilization. While the chemistry of sucrose itself has been extensively studied, the introduction of two carboxylic acid groups significantly alters its electronic and steric properties.

Future research should aim to:

Elucidate Reaction Mechanisms: Conduct detailed kinetic and mechanistic studies of the polymerization reactions involving Sucrose 6,6'-dicarboxylic acid to optimize reaction conditions and control polymer architecture.

Computational Modeling: Employ computational chemistry to model the conformation of the molecule and its interactions with other molecules and surfaces. This can provide insights into its reactivity and help in the rational design of new materials.

Stability Analysis: Investigate the stability of the glycosidic bond in Sucrose 6,6'-dicarboxylic acid under various conditions (e.g., pH, temperature) to understand the operational window for its processing and application. Studies on sucrose fatty acid esters have shown that the glycosidic bond is preferentially hydrolyzed under acidic conditions. nih.gov

By systematically addressing these research challenges, the scientific community can unlock the full potential of Sucrose 6,6'-dicarboxylic acid as a sustainable and versatile platform chemical for the next generation of advanced biomaterials.

Detailed Studies of Reaction Kinetics and Thermodynamics

A fundamental understanding of the reaction kinetics and thermodynamics is crucial for designing efficient and scalable production processes for sucrose 6,6'-dicarboxylic acid. While extensive research exists on the initial step of sucrose hydrolysis, the subsequent selective oxidation reaction is less characterized.

The acid-catalyzed hydrolysis of sucrose into glucose and fructose (B13574) is a well-documented precursor reaction. Kinetic studies show this reaction follows first-order kinetics, with a high activation energy, indicating a strong dependence on temperature. acs.orgnih.govresearchgate.net The thermodynamics of this step have also been precisely measured.

Thermodynamic ParameterValueConditionsReference
Activation Energy (Ea) 109.2 kJ/molHCl-catalyzed hydrolysis nih.govresearchgate.net
Enthalpy of Hydrolysis (ΔH) -14.4 kJ/mol310 K nih.gov
Heat Capacity Change (ΔCp) +61 J/(mol·K)310 K nih.gov

This interactive table summarizes key thermodynamic and kinetic parameters for the hydrolysis of sucrose, the initial step in many conversion processes.

Future research must now focus on the main oxidation step. The primary challenge lies in the selective oxidation of the primary hydroxyl groups at the C6 and C6' positions without affecting the secondary hydroxyl groups or cleaving the glycosidic bond. scispace.com Kinetic modeling of this complex reaction is needed to:

Determine the rate laws and reaction order with respect to the substrate, oxidant, and catalyst.

Calculate the activation energy and other thermodynamic parameters for the desired oxidation reaction versus side reactions.

Identify rate-limiting steps and potential catalyst deactivation mechanisms.

Such studies would enable the optimization of reactor design, operating conditions (temperature, pressure, pH), and catalyst selection to maximize yield and selectivity, moving beyond empirical approaches. scispace.comnih.gov

Elucidation of Structure-Function Relationships in Material Applications

To unlock the full potential of sucrose 6,6'-dicarboxylic acid in polymer science, a deep understanding of the relationship between its unique molecular structure and the resulting material properties is essential. This dicarboxylic acid offers a distinct combination of features compared to standard aliphatic or aromatic diacids used in polyester and polyamide production.

Monomer TypeKey Structural FeaturesExpected Impact on Polymer Properties
Sucrose 6,6'-Dicarboxylic Acid Rigid, bulky, chiral sucrose backbone; two primary carboxylic acid groups.Increases glass transition temperature (Tg); enhances mechanical rigidity; potentially introduces specific optical properties; may influence biodegradability.
Adipic Acid (Aliphatic) Flexible, linear six-carbon chain.Confers flexibility; results in polymers with lower Tg and melting points.
Terephthalic Acid (Aromatic) Rigid, planar benzene (B151609) ring.Provides high thermal stability and mechanical strength, leading to high-performance polymers.

This interactive table compares the structural characteristics of sucrose 6,6'-dicarboxylic acid with common diacid monomers and predicts their influence on polymer properties.

Future research should focus on synthesizing a range of polyesters and polyamides using sucrose 6,6'-dicarboxylic acid and systematically characterizing their properties. Key research questions include:

Thermal Properties: How does the rigid sucrose core affect the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the resulting polymers compared to those made with adipic acid or terephthalic acid? frontiersin.org

Mechanical Properties: What is the influence of the bulky sucrose unit on tensile strength, modulus, and elongation at break?

Barrier Properties: Can the complex, branched structure of the monomer lead to polymers with reduced gas and moisture permeability, which is desirable for packaging applications? mdpi.com

Biodegradability: How does the presence of the natural sugar unit in the polymer backbone affect its susceptibility to enzymatic or hydrolytic degradation?

Systematic studies comparing these properties against conventional polymers will clarify the specific advantages and potential niche applications for sucrose-based materials, from high-performance bioplastics to specialized functional polymers. acs.org

Integration within Circular Economy Frameworks

The production of sucrose 6,6'-dicarboxylic acid must be situated within a circular economy to be truly sustainable. This involves not only utilizing renewable resources but also minimizing waste and environmental impact throughout the product's life cycle.

Life Cycle Assessment Considerations for Sustainable Production

A comprehensive life cycle assessment (LCA) is necessary to evaluate the environmental footprint of sucrose 6,6'-dicarboxylic acid production and to identify areas for improvement. europa.euthuenen.de A "cradle-to-gate" LCA would analyze the impacts from feedstock cultivation to the final purified chemical, focusing on key stages:

Feedstock Cultivation and Processing: This stage involves the agricultural production of sugarcane or sugar beets and the industrial extraction of sucrose. Key environmental hotspots include land use, water consumption, fertilizer and pesticide use, and the energy required for milling and refining. nih.govtecnalia.com

Downstream Processing and Purification: Separating the dicarboxylic acid from the reaction mixture and purifying it to the required grade can be energy- and solvent-intensive. The efficiency of separation techniques like crystallization or chromatography significantly influences the process's sustainability. researchgate.net

Waste Management: The treatment of wastewater and disposal of spent catalysts are critical considerations.

Conducting an LCA early in the development process allows for an "eco-design" approach, where environmental and cost considerations guide the selection of catalysts, solvents, and process conditions to create a more sustainable and economically viable technology. thuenen.de

Renewable Feedstock Utilization and Waste Valorization

The production of sucrose 6,6'-dicarboxylic acid is inherently based on a renewable feedstock—sucrose from sugarcane and sugar beets. nih.govpnas.orgresearchgate.net However, a more advanced circular approach involves the valorization of waste streams from the sugar industry and other sectors.

Primary Feedstock: Sucrose is a first-generation, highly pure, and efficient feedstock for chemical conversion.

Tertiary Feedstock (Waste Valorization): Post-consumer waste streams, such as expired sugar-sweetened beverages or confectionery waste, represent a potential source of sugar that could be diverted from landfills. nih.gov Furthermore, agricultural residues like sugarcane bagasse or sugar beet pulp can be hydrolyzed to release fermentable sugars, which could then be used as a starting material. nih.govencyclopedia.pub

By integrating waste valorization, the production of sucrose 6,6'-dicarboxylic acid can contribute more significantly to a circular bioeconomy, transforming industrial and agricultural by-products into valuable chemical building blocks. researchgate.neteurekaselect.com

Addressing Analytical and Computational Challenges for Complex Derivatives

The successful development and quality control of sucrose 6,6'-dicarboxylic acid and its derivatives depend on overcoming significant analytical and computational hurdles.

The chemical complexity of sucrose derivatives presents a considerable analytical challenge. The synthesis rarely yields a single, pure product; instead, it often produces a mixture of isomers (if other hydroxyl groups react), oligomers, and side-products. Therefore, robust analytical methods are required for characterization, quality control, and process monitoring. Key challenges include:

Separation: Achieving baseline separation of structurally similar derivatives is difficult. Techniques like High-Performance Liquid Chromatography (HPLC) are essential for this purpose. semanticscholar.org

Quantification: Accurately quantifying the desired product in a complex mixture requires validated methods. This often involves derivatization to make the molecules compatible with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), followed by the use of an internal standard. food.gov.ukresearchgate.net

Structural Elucidation: Confirming the exact structure, including the regioselectivity of the carboxylation, requires advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. mdpi.comnih.gov

Computational chemistry and modeling offer powerful tools to accelerate research and overcome synthetic challenges. The selective oxidation of one specific pair of hydroxyl groups among eight possibilities on the sucrose molecule is a complex problem of regioselectivity. acs.org Computational modeling can be employed to:

Predict Reactivity: Model the electronic and steric properties of the different hydroxyl groups on the sucrose molecule to predict their relative reactivity towards oxidation.

Screen Catalysts: Simulate the interaction between the sucrose molecule and various potential catalysts to identify candidates that would selectively bind to and activate the C6 and C6' positions.

Elucidate Reaction Mechanisms: Use quantum mechanics calculations to map out the energy profiles of different reaction pathways, helping to understand how to favor the desired product and suppress side reactions.

By using computational models to predict reaction outcomes, researchers can design more focused and efficient experiments, reducing the time and cost associated with developing a highly selective and high-yield synthesis process. mit.edu

Q & A

Basic Research: What experimental methods are suitable for synthesizing Sucrose 6,6'Dicarboxylic Acid?

Methodological Answer:
this compound can be synthesized via hydrothermal methods (commonly used for dicarboxylic acid derivatives) by reacting sucrose with dicarboxylation agents under controlled temperature and pressure. For example, analogous synthesis of nickel(II) complexes with bipyridine-dicarboxylic acid ligands involves hydrothermal conditions (120–150°C, 24–48 hours) to achieve high crystallinity and stability . Key parameters include pH control (neutral to slightly acidic) and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product.

Table 1: Synthesis Parameters for Dicarboxylic Acid Derivatives

MethodTemperature (°C)Time (hr)Yield (%)Key Characterization Techniques
Hydrothermal120–15024–4860–75XRD, FT-IR, TGA
Condensation80–10012–2450–65NMR, HPLC

Basic Research: How can spectroscopic and thermal analysis validate the structure of this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Confirm carboxylate (-COO⁻) and hydroxyl (-OH) functional groups. Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (O-H stretching) are indicative .
  • XRD : Determine crystallinity and unit cell parameters. Compare with databases (e.g., CCDC) for structural validation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. For dicarboxylic acids, decomposition typically occurs in two stages: dehydration (~100–200°C) and carboxyl group degradation (~250–400°C) .

Advanced Research: How can researchers resolve contradictions in experimental data, such as unexpected thermal degradation profiles?

Methodological Answer:
Contradictions in thermal data (e.g., higher degradation temperatures than theoretical predictions) may arise from impurities, crystallinity variations, or incomplete reaction steps. To address this:

Replicate experiments : Ensure consistency in synthesis conditions (e.g., heating rate, atmosphere).

Cross-validate with complementary techniques : Pair TGA with Differential Scanning Calorimetry (DSC) to distinguish between physical and chemical degradation .

Apply statistical frameworks : Use ANOVA or regression models to identify outliers or systematic errors .

Review synthetic pathways : Impurities from side reactions (e.g., partial oxidation) may alter thermal behavior. LC-MS can detect byproducts .

Advanced Research: What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in acid-base or redox reactions .
  • Molecular Dynamics (MD) : Simulate interactions with solvents or metal ions (e.g., Ni²⁺, Cu²⁺) to design coordination complexes .
  • Docking Studies : For enzymatic applications, model binding affinities with carboxylase enzymes (e.g., from Candida tropicalis) to optimize biocatalytic pathways .

Table 2: Key Computational Parameters for Reactivity Modeling

ParameterDFTMD Simulations
Basis SetB3LYP/6-31G(d)CHARMM36 force field
Solvent ModelPolarizable Continuum (PCM)Explicit water molecules
Output MetricsBond dissociation energiesRadial distribution functions

Advanced Research: How can researchers design experiments to investigate the acid’s role in polymer networks (e.g., bio-based polyamides)?

Methodological Answer:

Monomer Design : Substitute adipic acid (C6) in nylon-6,6 with this compound. Optimize stoichiometry with diamines (e.g., hexamethylenediamine) via condensation polymerization .

Kinetic Studies : Monitor reaction progress using in situ FT-IR to track amide bond formation (~1640 cm⁻¹) .

Mechanical Testing : Compare tensile strength and thermal stability of derived polymers with commercial nylons. ASTM D638/D790 standards apply .

Basic Research: What are the best practices for literature review and hypothesis formulation specific to dicarboxylic acid derivatives?

Methodological Answer:

  • Systematic Review Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to structure questions, e.g., "How does hydroxylation at the 6,6' position affect solubility compared to unmodified sucrose?" .
  • Database Selection : Prioritize SciFinder, Reaxys, and PubMed for peer-reviewed synthesis protocols. Avoid non-academic sources (e.g., commercial websites) .
  • Hypothesis Testing : For solubility studies, apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental designs .

Advanced Research: How can isotopic labeling (e.g., ¹³C) track metabolic pathways in studies involving microbial synthesis of dicarboxylic acids?

Methodological Answer:

Labeling Strategy : Introduce ¹³C-glucose as a substrate in microbial cultures (e.g., Candida tropicalis). Monitor incorporation into this compound via NMR or LC-MS .

Pathway Analysis : Use metabolic flux analysis (MFA) to quantify carbon flow. Software like OpenFlux or 13CFLUX2 supports data interpretation .

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